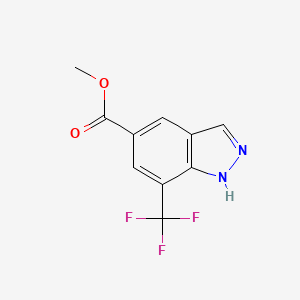![molecular formula C19H20N4O2 B3019057 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide CAS No. 921521-51-9](/img/structure/B3019057.png)
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to inhibit dihydrofolate reductase (dhfr) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme (such as dhfr) and inhibit its function . This inhibition could lead to a decrease in the synthesis of nucleotides, thereby affecting DNA replication.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nucleotide synthesis and DNA replication, given the potential inhibition of DHFR . The downstream effects of this inhibition could include a decrease in cell proliferation, particularly in rapidly dividing cells.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a decrease in DNA replication and cell proliferation due to the potential inhibition of DHFR . This could lead to a decrease in the growth of certain types of cells, such as cancer cells.
Métodos De Preparación
The synthesis of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of barbituric acid derivatives with arylaldehyde derivatives, followed by cyclization reactions . The reaction conditions often involve the use of catalysts such as Na2 eosin Y under visible light-mediated conditions in an air atmosphere . Industrial production methods may scale up these reactions, optimizing for yield and purity while maintaining environmental and economic efficiency.
Análisis De Reacciones Químicas
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating infections and cancer.
Comparación Con Compuestos Similares
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide can be compared with other pyridopyrimidine derivatives such as:
- 2,3-dimethylpyrido[2,3-d]pyrimidin-4-one
- 4-chloro-2-methylpyrido[2,3-d]pyrimidine
- 5,7-diphenyl-pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dithione These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical properties. This compound is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-21-16-15(6-5-11-20-16)17(24)23(12)14-9-7-13(8-10-14)22-18(25)19(2,3)4/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRDKUNCFPNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3018974.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)
![N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide](/img/structure/B3018985.png)
![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)
![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)



![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)
methanone](/img/structure/B3018996.png)

